molecular formula C8H11NO B085402 2-(Pyridin-3-yl)propan-2-ol CAS No. 15031-77-3

2-(Pyridin-3-yl)propan-2-ol

Cat. No. B085402
CAS RN: 15031-77-3
M. Wt: 137.18 g/mol
InChI Key: QYTIJLGACUHBPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Pyridin-3-yl)propan-2-ol and related compounds has been explored in various studies. For instance, Rezaeivala (2017) described the preparation of a new tripodal amine involving 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol, indicating a method for synthesizing complex structures from simple pyridinyl compounds (Rezaeivala, 2017). Similarly, Hakimi et al. (2013) detailed the synthesis of a tetradentate ligand through the condensation of 2-pyridinecarbaldehyde, demonstrating the versatility of pyridinyl compounds in forming complex structures (Hakimi et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-(Pyridin-3-yl)propan-2-ol-related compounds has been the subject of investigation. Rodi et al. (2013) analyzed the crystal and molecular structure of a related compound, focusing on intermolecular hydrogen bonding and π-π interactions, highlighting the importance of these interactions in the crystal packing of such compounds (Rodi et al., 2013).

Chemical Reactions and Properties

Elladiou and Patrickios (2012) discussed the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, demonstrating its chemical reactivity and potential for selective cleavage under specific conditions (Elladiou & Patrickios, 2012). This study provides insight into the chemical properties and reactions involving pyridinyl compounds.

Physical Properties Analysis

The physical properties of 2-(Pyridin-3-yl)propan-2-ol and related structures have been explored. Massard, Rogez, and Braunstein (2014) synthesized a nonanuclear Ni(II) cluster from a pyridyl-alcohol ligand, providing detailed analysis of the compound's structure and highlighting its physical properties, including magnetic and catalytic properties (Massard, Rogez, & Braunstein, 2014).

Chemical Properties Analysis

Investigations into the chemical properties of 2-(Pyridin-3-yl)propan-2-ol have revealed its potential for forming complex coordination polymers with interesting properties. Li et al. (2007) reported on the synthesis and structure of zinc hydroxide coordination polymers, indicating the role of pyridine-based ligands in forming diverse polymorphic structures with unique chemical properties (Li et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-pyridin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTIJLGACUHBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443923
Record name 2-(Pyridin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)propan-2-ol

CAS RN

15031-77-3
Record name 2-(Pyridin-3-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pyridin-3-yl)propan-2-ol
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Synthesis routes and methods I

Procedure details

The method followed that of Example 4a, but using methyllithium (1.4 M; 14 ml, 20 mmol) in diethyl ether and 3-acetylpyridine (2.2 ml, 20 mmol) in dry THF (40 ml). Work-up and chromatography, on elution with ether-petrol-triethylamine 30:10:1, afforded the title compound (1.26 g, 46%) as an oil. 1H-NMR (CDCl3) δ1.58 (6H, s, CMe2), 7.22 (1H, m, Py 5-H), 7.85 (1H, m, Py 4-H), 8.32 (1H, m, Py 6-H), 8.65 (1H, m, Py 2-H); MS m/z 137 (M+).
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14 mL
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2.2 mL
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40 mL
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46%

Synthesis routes and methods II

Procedure details

To methylmagnesium bromide (a 0.96 mol/L solution in tetrahydrofuran, 6.26 mL, 5.97 mmol), a solution of 3-acetylpyridine (362 mg, 2.99 mmol) in tetrahydrofuran (3.6 mL) was slowly added under a nitrogen atmosphere at 0° C., and the mixture was stirred at the same temperature for 1. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and thereby 3-(1-hydroxy-1-methylethyl)pyridine (Compound DG) (415 mg, yield: quantitative) was obtained.
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362 mg
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3.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JA Hartsel, DT Craft, QH Chen, M Ma… - The Journal of Organic …, 2012 - ACS Publications
Herein we describe a two-step protocol to prepare m-tert-alkylbenzenes. The appropriate tertiary benzylic alcohols are activated with SOCl 2 or concentrated HCl and then treated with …
Number of citations: 19 pubs.acs.org
B Jiao, Y Zhu, J Xu, F Dong, X Wu, X Liu… - Journal of Hazardous …, 2022 - Elsevier
Pyrisoxazole, an isoxazoline-class fungicide, has been registered and used for approximately 19 years. However, its environmental transformation products (TPs) and corresponding …
Number of citations: 16 www.sciencedirect.com
S Rappenglück, S Sichler, G Höfner, T Wein… - …, 2018 - Wiley Online Library
A novel series of 30 symmetric bispyridinium and related N‐heteroaromatic bisquaternary salts with a propane‐1,3‐diyl linker was synthesized and characterized for their binding affinity …
OV Khoroshilova, IA Boyarskaya… - The Journal of Organic …, 2022 - ACS Publications
TMS ethers of CF 3 -benzyl alcohols (and their heterocyclic analogues) undergo elimination of TMSOH molecule with the formation of α-(trifluoromethyl)styrenes in yields of up to 90% …
Number of citations: 2 pubs.acs.org

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